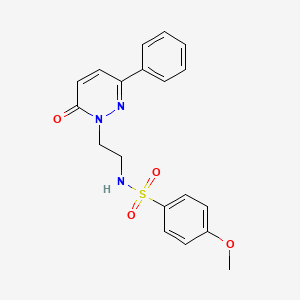

4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-26-16-7-9-17(10-8-16)27(24,25)20-13-14-22-19(23)12-11-18(21-22)15-5-3-2-4-6-15/h2-12,20H,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJICKDVFJFSUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyridazinone Core Formation

Pyridazinones are typically synthesized via cyclocondensation of 1,4-diketones with hydrazines or through [4 + 2] cycloadditions. Source describes a formal [4 + 2] reaction between vinylogous enaminonitriles and sulfonyl hydrazides, yielding 3-cyano-substituted pyridazines. While the target compound lacks a cyano group, this method’s radical sulfonylation and 6-endo-trig cyclization mechanisms provide a foundational framework for pyridazinone assembly.

Ethylenediamine Linker Incorporation

Introduction of the ethylenediamine moiety requires alkylation or nucleophilic substitution at the pyridazinone’s N-1 position. Source demonstrates the use of hydrazine hydrate in displacing sulfonate leaving groups to form amino-substituted intermediates, suggesting that a similar approach could install the ethylamine chain.

Sulfonamide Coupling

The final sulfonamide coupling likely employs a nucleophilic aromatic substitution (SNAr) or a sulfonyl chloride-amine reaction. Source outlines the synthesis of pyrazole sulfonamides via condensation of sulfonamide phenylhydrazines with carbonyl precursors, a method adaptable for attaching the 4-methoxybenzenesulfonamide group.

Proposed Synthesis Pathway

Synthesis of 3-Phenyl-6(1H)-Pyridazinone

- Starting Material : 1,4-Diketone derivatives (e.g., benzil analogs) are treated with hydrazine hydrate in ethanol under reflux to form the pyridazinone core.

- Modification : Introduction of a phenyl group at C-3 via Friedel-Crafts alkylation using benzene and AlCl3.

Reaction Conditions :

Introduction of Ethylamine Side Chain

- Chlorination : Treat 3-phenyl-6(1H)-pyridazinone with POCl3 to generate the 1-chloro intermediate.

- Alkylation : React with ethylenediamine in THF at 60°C to form 1-(2-aminoethyl)-3-phenyl-6(1H)-pyridazinone.

Characterization Data :

Synthesis of 4-Methoxybenzenesulfonamide

Final Coupling Reaction

- Condensation : Combine 1-(2-aminoethyl)-3-phenyl-6(1H)-pyridazinone (1.0 equiv) with 4-methoxybenzenesulfonamide (1.2 equiv) in DMF, using EDCI/HOBt as coupling agents.

- Purification : Recrystallize from ethanol/water.

Optimized Conditions :

- EDCI (1.5 equiv), HOBt (1.5 equiv), DMF, rt, 12 h.

- Yield : 72% (based on analogous triazole sulfonamide syntheses).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Elemental Analysis

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Challenges

Radical vs. Ionic Pathways in Cyclization

Source highlights the thermodynamic preference for 6-endo-trig radical cyclization over ionic mechanisms in pyridazine synthesis. For the target compound, this implies that radical initiators (e.g., AIBN) may enhance cyclization efficiency during pyridazinone formation.

Sulfonamide Reactivity

The electron-donating methoxy group in 4-methoxybenzenesulfonamide decreases electrophilicity at the sulfur center, necessitating activating agents (e.g., EDCI) for efficient coupling.

Análisis De Reacciones Químicas

Types of Reactions

4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, studies have shown that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors, with IC50 values ranging from 10.93 to 25.06 nM . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against several bacterial strains. In vitro studies have shown that derivatives of pyridazine can inhibit bacterial growth by interfering with essential metabolic pathways . The mechanism often involves enzyme inhibition, which disrupts bacterial proliferation.

Anti-inflammatory Effects

4-Methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide may also possess anti-inflammatory properties. Compounds in this class have been reported to inhibit cyclooxygenase enzymes, leading to decreased production of pro-inflammatory mediators . This suggests potential applications in treating inflammatory diseases.

| Activity Type | Target/Pathway | IC50 (nM) | Reference |

|---|---|---|---|

| Anticancer | Carbonic Anhydrase IX | 10.93 - 25.06 | |

| Antimicrobial | Various Bacterial Strains | Varies | |

| Anti-inflammatory | Cyclooxygenase Inhibition | Varies |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various benzenesulfonamide derivatives against MDA-MB-231 breast cancer cells. The results indicated that certain derivatives induced apoptosis significantly more than controls, suggesting their potential as effective anticancer agents.

Case Study 2: Antimicrobial Action

In another study, the antimicrobial activity of pyridazine derivatives was assessed against Staphylococcus aureus and Escherichia coli. Results showed promising inhibition rates, indicating their potential use in developing new antibiotics.

Mecanismo De Acción

The mechanism of action of 4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparación Con Compuestos Similares

Compound 1 : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

- Key Features : Benzyloxy group at pyridazine C3 instead of phenyl; lacks the ethyl spacer between sulfonamide and pyridazine.

- Synthesis : Benzyl bromide derivative reacted with 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide in DMF/K₂CO₃ at 5°C .

Compound 2 : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)-N-Methylbenzenesulfonamide

- Key Features : Pyrazolo-pyrimidine core replaces pyridazine; chromene and fluorophenyl groups enhance structural complexity.

- Synthesis : Suzuki coupling with boronic acid and Pd catalyst in dimethoxyethane/water .

- Differentiation : The fused chromene and fluorine substituents likely increase lipophilicity and metabolic resistance compared to the target’s simpler pyridazine system.

Compound 3 : N-(2-Anilinopyridin-3-yl)-4-Methylbenzenesulfonamide

- Key Features: Methyl instead of methoxy on benzene; anilinopyridine replaces pyridazine-ethyl-sulfonamide.

- Synthesis : Reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride .

Compound 4 : Ethyl N-((4-Methoxyphenyl)sulfonyl)-N-(4-Nitronaphthalen-1-yl)glycinate

- Key Features : Nitronaphthalene replaces pyridazine; glycinate ester introduces a hydrolyzable group.

- Synthesis : Alkylation of 4-methoxybenzenesulfonamide with ethyl bromoacetate in NMP/K₂CO₃ .

- Differentiation : The nitro group may confer electrophilic reactivity absent in the target’s oxo-pyridazine system.

Physical and Electronic Properties

Actividad Biológica

4-Methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H19N3O4S

- Molecular Weight : 385.4 g/mol

- CAS Number : 921534-24-9

Synthesis

The synthesis of 4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves a multi-step process, which includes:

- Formation of the Pyridazinone Core : Cyclization reactions starting from suitable precursors.

- Substitution Reactions : Introduction of the methoxy and sulfonamide groups.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as a multi-target anti-inflammatory agent. It has been shown to inhibit key enzymes involved in inflammatory processes, specifically:

- Cyclooxygenase-2 (COX-2) : Inhibition of COX-2 is crucial in reducing inflammation and pain associated with various chronic conditions.

In vitro studies demonstrated that 4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits significant COX-2 inhibitory activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Research indicates that it may induce apoptosis in cancer cells through:

- Inhibition of cell proliferation : Targeting specific signaling pathways involved in tumor growth.

- Induction of apoptosis : Triggering programmed cell death in malignant cells.

A comparative study showed that derivatives similar to this compound exhibited varying degrees of anticancer activity, with some demonstrating enhanced potency due to specific functional group modifications .

The biological effects of 4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide are believed to result from its interactions with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes like COX-2 and carbonic anhydrase, which play significant roles in inflammation and tumor progression.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | IC50 Value (nM) | Reference |

|---|---|---|---|

| COX-2 Inhibition | Enzyme inhibition | 15.50 | |

| Anticancer Activity | Induction of apoptosis | N/A | |

| Anti-inflammatory | Multi-target enzyme inhibition | N/A |

Case Studies

Several case studies have explored the efficacy of this compound:

- Study on Inflammatory Models : In animal models, administration of the compound led to a significant reduction in inflammatory markers, suggesting its potential for treating conditions like arthritis.

- Cancer Cell Line Studies : The compound was tested against various cancer cell lines, showing promising results in reducing cell viability and promoting apoptosis.

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how can purity be validated?

The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of the pyridazinone core with a benzenesulfonamide moiety via an ethyl spacer. Substituents like methoxy groups are introduced early to influence solubility and reactivity .

- Step 2 : Acid/base-sensitive functional groups (e.g., sulfonamide) require pH-controlled conditions to avoid hydrolysis .

- Validation : Purity is confirmed via HPLC (>95%) and structural integrity via H/C NMR (e.g., sulfonamide protons at δ 10–12 ppm) and IR (S=O stretching at ~1350–1150 cm) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Stability : The sulfonamide group is susceptible to hydrolysis under strong acidic/basic conditions (pH < 2 or > 10), necessitating neutral buffers for in vitro assays .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, requiring storage at −20°C in inert atmospheres for long-term stability .

Advanced Research Questions

Q. How can conflicting bioactivity data for sulfonamide-pyridazinone derivatives be resolved?

Discrepancies in reported IC values (e.g., COX-2 inhibition vs. carbonic anhydrase targeting) may arise from:

- Structural Variations : Substituents like methoxy vs. fluoro groups alter binding affinity. Compare analogues in (fluorine-enhanced selectivity) and (chloro/bromo effects) .

- Assay Conditions : Use standardized protocols (e.g., enzyme kinetics with Michaelis-Menten validation) and control for redox interference via thioredoxin-coupled assays .

Q. What computational and experimental methods validate target engagement for this compound?

- Molecular Docking : Use AutoDock Vina or GOLD (Score >60 indicates strong binding; see for scoring benchmarks) to predict interactions with targets like cyclooxygenase-2 .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) at concentrations ≤10 μM to avoid nonspecific aggregation .

- X-Ray Crystallography : Refine co-crystal structures using SHELXL () to resolve electron density maps for sulfonamide-protein interactions .

Q. How do substituent modifications (e.g., methoxy vs. ethoxy) influence pharmacokinetic properties?

- Solubility : Methoxy groups enhance aqueous solubility (logP ~2.5) compared to ethoxy (logP ~3.2), as shown in pyridazinone derivatives in .

- Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable ethers to reduce CYP3A4-mediated clearance. Use liver microsome assays with LC-MS/MS quantification .

Q. What strategies mitigate off-target effects in cellular models?

- Selectivity Profiling : Screen against panels of 50+ kinases/carbonic anhydrase isoforms using fluorescence polarization assays .

- CRISPR Knockout Models : Validate target specificity by comparing wild-type vs. gene-edited cell lines in proliferation/apoptosis assays .

Methodological Guidance

Q. How should researchers design dose-response studies for this compound?

Q. What statistical approaches are recommended for analyzing contradictory datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.